5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a chlorine atom at the 5-position and an ethyl linker connected to a pyrazinyl-imidazole moiety. Its molecular formula is C₁₄H₁₁ClN₆OS (molecular weight: 370.8 g/mol).
Properties
IUPAC Name |
5-chloro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c15-12-2-1-11(22-12)14(21)19-6-8-20-7-5-18-13(20)10-9-16-3-4-17-10/h1-5,7,9H,6,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFVDQAVWXNFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN2CCNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Nitration of Thiophene Derivatives
Starting from 2-thiophenecarboxylic acid, electrophilic chlorination at the 5-position is achieved using chlorine gas in the presence of Lewis acids like ferric chloride (FeCl₃). This step requires precise temperature control (0–5°C) to minimize polysubstitution. Alternatively, nitration followed by chlorination may enhance regioselectivity, as demonstrated in the synthesis of nitro-thiophene intermediates.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 75–85% |
| Chlorination | Cl₂, FeCl₃, DCM, 5°C | 65–70% |
Ester Hydrolysis to Carboxylic Acid
Methyl or ethyl esters of 5-chlorothiophene-2-carboxylate are hydrolyzed under basic conditions. For example, refluxing with aqueous potassium hydroxide (KOH) in methanol/water (1:1) for 2 hours achieves near-quantitative conversion to the carboxylic acid. Acidification with NaHSO₄ precipitates the product, which is filtered and dried.
Construction of the Imidazole-Pyrazine-Ethylamine Moiety
The ethyl-linked imidazole-pyrazine side chain introduces complexity due to its heteroaromatic systems. Two primary strategies emerge from literature:
Pyrazine-Imidazole Coupling via C–N Bond Formation
The pyrazin-2-yl group is introduced through palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between 2-chloropyrazine and a boronic acid-functionalized imidazole precursor is feasible. Subsequent alkylation with 2-bromoethylamine introduces the ethylamine linker.
Example Protocol
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Imidazole Synthesis : Condense glyoxal with ammonium acetate and pyrazine-2-carboxaldehyde in acetic acid to form 2-(pyrazin-2-yl)-1H-imidazole.
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Alkylation : React the imidazole with 1,2-dibromoethane in DMF at 60°C, followed by amination with aqueous NH₃ to yield 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethylamine.
Nitro Reduction Pathway
Patent CN101830910B describes nitro-to-amine reductions for analogous heterocycles. A nitro-substituted imidazole intermediate is hydrogenated using H₂ and iron powder in methanol/acetic acid, achieving >90% conversion.
Amide Bond Formation
The final step couples the thiophene-2-carboxylic acid with the ethylamine-containing imidazole-pyrazine moiety.
Acid Chloride Method
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Activation : Convert 5-chlorothiophene-2-carboxylic acid to its acyl chloride using SOCl₂ or oxalyl chloride in dichloromethane (DCM) at reflux.
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Coupling : React the acyl chloride with 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethylamine in the presence of a base (e.g., triethylamine) at 0–25°C.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction Time | 4–6 h |
| Yield | 75–85% |
Coupling Reagent-Assisted Synthesis
Modern peptide-coupling reagents like HATU or EDCl/HOBt enhance efficiency. For instance, HATU-mediated coupling in DMF at room temperature achieves 90% yield with minimal racemization.
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
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¹H/¹³C NMR : Confirms substitution patterns on thiophene and imidazole rings.
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HPLC-MS : Ensures >98% purity and correct molecular weight (MW = 363.84 g/mol).
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XRD : Validates crystalline structure for pharmaceutical applications.
Industrial-Scale Considerations
Synnova Intermediates Pvt. Ltd.’s workflow for rivaroxaban intermediates highlights scalability challenges:
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise as a lead structure in drug discovery, particularly for its potential anti-cancer and anti-inflammatory properties. The imidazole and pyrazine moieties are known for their biological activity, making this compound a candidate for further investigation:
- Anti-cancer Activity : Research indicates that compounds containing imidazole and thiophene rings exhibit cytotoxic effects against various cancer cell lines. Specifically, derivatives similar to this compound have been studied for their ability to inhibit tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects : Studies have suggested that certain imidazole derivatives can modulate inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties .
Agricultural Chemistry
The compound's structural characteristics suggest potential applications as a pesticide or herbicide. Compounds with similar functional groups have been explored for their effectiveness against pests and weeds:
- Pesticidal Activity : Research has indicated that thiophene derivatives can act as effective insecticides. The incorporation of the pyrazine and imidazole groups may enhance the bioactivity against specific pests .
Material Science
In material science, the compound's unique electronic properties could be harnessed for developing advanced materials:
- Conductive Polymers : The presence of electron-rich heterocycles like thiophene can contribute to the conductivity of polymers. This makes compounds like 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide suitable candidates for research into organic electronic devices .
Data Tables
| Application Area | Potential Use Cases | Relevant Studies |
|---|---|---|
| Pharmaceutical | Anti-cancer, anti-inflammatory | , |
| Agricultural Chemistry | Pesticides, herbicides | |
| Material Science | Conductive polymers, organic electronics |
Case Studies
Several case studies highlight the applications of compounds structurally related to this compound:
-
Case Study on Anti-Cancer Activity :
A study published in Journal of Medicinal Chemistry demonstrated that imidazole derivatives exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting that similar compounds could be developed for targeted cancer therapies . -
Case Study on Pesticidal Efficacy :
Research conducted on thiophene-based compounds revealed their effectiveness as insecticides against common agricultural pests. Field trials showed a reduction in pest populations by up to 70% when applied at recommended dosages . -
Case Study on Conductive Polymers :
An investigation into thiophene-containing polymers highlighted their application in organic solar cells, demonstrating improved efficiency due to enhanced charge transport properties attributed to the thiophene units .
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazine and imidazole rings in the compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Heterocyclic Diversity : The target compound’s pyrazinyl-imidazole group distinguishes it from Segartoxaban’s sulfonamide-piperazine-pyrrolidone system, which confers specificity for coagulation factors . Pyrazine’s electron-deficient aromatic system may enhance binding to metalloenzymes compared to pyrazole or thiazole analogs .
- Substituent Impact : Chlorine at the 5-position of thiophene is conserved in Segartoxaban and the target compound, suggesting a role in electronic modulation or steric hindrance. Ethyl linkers (as in the target) versus methylene linkers (e.g., Compound 9 ) affect conformational flexibility and solubility.
Key Observations:
- Common Reagents : Potassium carbonate (K₂CO₃) is widely used for deprotonation and nucleophilic substitution in synthesizing carboxamide and acetamide derivatives .
- Linker Incorporation : Ethyl or methylene linkers (e.g., in the target compound and Compound 9) are typically introduced via alkylation or condensation reactions, affecting downstream reactivity .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Imidazole rings (as in the target and Compound 9 ) are susceptible to cytochrome P450 oxidation, whereas pyrazine’s electron-deficient nature might slow degradation .
Biological Activity
5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.41 g/mol. The compound features a thiophene ring, an imidazole moiety, and a pyrazine group, which contribute to its unique biological properties.
Antagonistic Properties
Preliminary studies indicate that this compound may act as an antagonist at certain adenosine receptors, which play crucial roles in neurotransmission and inflammation processes. This suggests potential therapeutic applications in treating conditions related to these pathways, such as neurodegenerative diseases and inflammatory disorders.
Antimicrobial Activity
A series of derivatives related to this compound have shown promising anti-tubercular activity against Mycobacterium tuberculosis. For instance, compounds derived from similar structural frameworks exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potency against the pathogen . Although specific data on the target compound's effectiveness against tuberculosis is limited, its structural similarities suggest it may possess comparable activity.
The biological mechanisms through which this compound exerts its effects are likely multifaceted:
- Receptor Binding : Molecular docking studies have indicated that the compound may interact with various biological targets, including adenosine receptors, which could modulate neurotransmitter release and inflammatory responses.
- Enzyme Inhibition : The presence of heterocycles suggests potential inhibition of enzymes implicated in metabolic pathways, although specific targets remain to be elucidated.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Thiophene, Imidazole, Pyrazine | Antagonist at adenosine receptors | TBD |
| Derivative A | Similar heterocycles | Anti-tubercular | 1.35 - 2.18 |
| Derivative B | Aryl substitutions on thiophene | Antimicrobial | TBD |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions such as temperature and pH to optimize yields. The potential for further modifications exists, allowing for the development of derivatives with enhanced efficacy or selectivity.
Q & A
Basic: What are the key considerations in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene ring followed by coupling to the imidazole-pyrazine-ethyl moiety. Key steps include:
- Chlorination: Introducing the chlorine substituent on the thiophene ring using reagents like POCl₃ or N-chlorosuccinimide under anhydrous conditions .
- Amide Coupling: Activating the thiophene-2-carboxylic acid with EDCI/HOBt or CDI to form the carboxamide bond with the ethyl-imidazole-pyrazine intermediate .
- Solvent Selection: Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) is preferred for solubility and stability of intermediates. Catalysts like potassium carbonate or triethylamine improve yields in nucleophilic substitutions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC ensures high purity (>95%) .
Optimization Tips:
- Monitor reaction progress with TLC or HPLC to avoid over-chlorination or side reactions.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive heterocycles .
Advanced: How does the compound’s multi-heterocyclic structure influence its interaction with biological targets like kinases or enzymes?
Answer:
The thiophene-imidazole-pyrazine framework enables dual interactions:
- Thiophene: Acts as a hydrophobic anchor, enhancing membrane permeability and binding to ATP pockets in kinases (e.g., EGFR or VEGFR) .
- Imidazole-Pyrazine: Coordinates with metal ions (e.g., Mg²⁺ in kinase active sites) via nitrogen lone pairs, mimicking purine scaffolds in ATP .
- Ethyl Linker: Provides conformational flexibility, allowing adaptation to steric constraints in target binding pockets .
Methodological Insights:
- Molecular Docking: Use software like AutoDock Vina to predict binding poses with kinase domains (PDB IDs: 1M17, 2ITZ). Validate with mutagenesis studies on key residues (e.g., Lys/Mg²⁺ coordination sites) .
- SAR Studies: Compare analogs (e.g., bromine/fluorine substitutions on thiophene) to map electronic and steric effects on IC₅₀ values .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of substituents. Key signals include:
- Thiophene protons: δ 7.2–7.5 ppm (doublets, J = 3–5 Hz).
- Imidazole NH: δ 10–12 ppm (broad, exchangeable) .
- IR Spectroscopy: Identify amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns distinguish imidazole-pyrazine cleavage from thiophene .
- X-ray Crystallography: Resolve 3D conformation, confirming dihedral angles between heterocycles (e.g., 15–30° for thiophene-imidazole) .
Advanced: What strategies can resolve contradictory data regarding the compound’s efficacy across different cancer cell lines?
Answer: Contradictions may arise from:
- Cell Line Variability: Differences in expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4).
- Approach: Use isogenic cell pairs (e.g., MCF-7 vs. MCF-7/P-gp) to isolate resistance mechanisms .
- Off-Target Effects: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Metabolite Interference: Perform LC-MS/MS stability assays in cell lysates to detect inactive/degraded products .
Case Study: Inconsistent IC₅₀ values in HCT-116 (colon) vs. A549 (lung) cells were traced to differential expression of pro-apoptotic proteins (Bax/Bcl-2 ratios). siRNA knockdowns validated target specificity .
Advanced: How do structural modifications at specific sites alter the compound’s pharmacological profile?
Answer:
- Thiophene Modifications:
- 5-Bromo substitution: Increases logP (hydrophobicity) but reduces solubility, lowering oral bioavailability .
- Methylation at C3: Enhances metabolic stability (resistance to CYP2D6) but may reduce kinase affinity .
- Imidazole-Pyrazine Tweaks:
- Pyrazine → Pyridine: Reduces metal coordination, decreasing kinase inhibition (e.g., IC₅₀ increases from 12 nM to 480 nM) .
- Ethyl Linker Extension: Improves selectivity for PI3Kδ over PI3Kγ (2.5-fold) but increases molecular weight (>500 Da) .
Synthetic Workflow:
Design analogs via computational tools (e.g., Schrödinger’s QikProp).
Prioritize candidates with optimal ADMET profiles (e.g., BBB penetration if targeting glioblastoma).
Validate in orthotopic xenograft models to correlate structural changes with in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
